2-(trans-4-Aminocyclohexyl)acetonitrile Hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of 2-(trans-4-Aminocyclohexyl)acetonitrile Hydrochloride follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The compound bears the Chemical Abstracts Service registry number 1313279-48-9, which serves as its unique identifier in chemical databases worldwide. The official IUPAC name is designated as 2-(4-aminocyclohexyl)acetonitrile hydrochloride, reflecting the systematic approach to naming that prioritizes the longest carbon chain containing the principal functional group.
The molecular formula C8H15ClN2 accurately represents the elemental composition of this hydrochloride salt, with a corresponding molecular weight of 174.67 grams per mole. This formula indicates the presence of eight carbon atoms forming the cyclohexane ring and acetonitrile chain, fifteen hydrogen atoms distributed across the molecular framework, one chlorine atom from the hydrochloride component, and two nitrogen atoms representing the amino group and nitrile functionality. The International Chemical Identifier provides a standardized representation as InChI=1S/C8H14N2.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h7-8H,1-5,10H2;1H, which encodes the complete structural information including connectivity and stereochemistry.
The InChI Key PVCCBMZCSWIUCI-UHFFFAOYSA-N serves as a compact, hashed version of the full InChI string, facilitating database searches and cross-referencing across different chemical information systems. The Simplified Molecular Input Line Entry System notation N#CC[C@H]1CCC@HCC1.[H]Cl provides a linear representation that explicitly indicates the stereochemical configuration through the @ symbols, denoting the specific three-dimensional arrangement of atoms around chiral centers. Additional registry numbers include the molecular design limited identifier MFCD30146461, which is commonly used in chemical supplier catalogs and inventory systems.
Properties
IUPAC Name |
2-(4-aminocyclohexyl)acetonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h7-8H,1-5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCCBMZCSWIUCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Catalytic Hydrogenation
The synthesis begins with 4-nitrophenyl acetic acid as the starting material. This compound undergoes hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst in a protic solvent, typically ethanol. The hydrogenation is conducted in two stages:
- Step 1: Partial hydrogenation at 40–50°C under low overpressure (0.1–0.6 bar) converts 4-nitrophenyl acetic acid to 4-aminophenyl acetic acid.
- Step 2: Further hydrogenation at a slightly elevated temperature (50–60°C, preferably 55–58°C) and higher overpressure (1–4 bar) reduces the aromatic ring to the cyclohexyl ring, yielding 4-aminocyclohexyl acetic acid.
This two-step hydrogenation is critical to maintain the phenyl group unreacted in the first step and to achieve a favorable trans to cis isomer ratio (60–70% trans isomer conversion), which is essential for the desired stereochemistry of the product.
Formation of Hydrochloride Salt and Purification
Once the 4-aminocyclohexyl acetic acid is obtained, it is subjected to reflux in hydrochloric ethanol for 1 to 3 hours to form the hydrochloride salt. After reflux, the solvent is removed under vacuum distillation. Acetonitrile is then added to the residue, and the mixture is distilled again. The distillate is cooled to between -5 to 0°C, causing the hydrochloride salt crystals to precipitate. These crystals are washed with acetonitrile to purify the product.
Alternative Synthetic Routes
An alternative preparation method involves the synthesis of 2-(4-aminocyclohexyl)-ethyl acetate as an intermediate, which can be further transformed into the acetonitrile hydrochloride salt. This method includes:
- Catalytic hydrogenation reactions.
- Condensation reactions.
- Use of solvents such as tetrahydrofuran, toluene, and ethyl acetate.
- Application of Raney nickel or Pd/C catalysts under controlled hydrogen pressure.
Details on these alternative methods are less explicit but involve similar principles of catalytic hydrogenation and purification to obtain the desired hydrochloride salt.
Reaction Conditions and Parameters
| Step | Temperature (°C) | Pressure (bar) | Catalyst | Solvent | Time | Notes |
|---|---|---|---|---|---|---|
| Hydrogenation Step 1 | 40–50 | 0.1–0.6 | Pd/C | Protic solvent (ethanol) | Variable | Partial reduction to 4-aminophenyl acetic acid |
| Hydrogenation Step 2 | 50–60 (preferably 55–58) | 1–4 | Pd/C | Ethanol | Variable | Reduction of phenyl to cyclohexyl ring, trans isomer favored |
| Reflux with HCl in ethanol | Reflux (~78) | Atmospheric | None | Hydrochloric ethanol | 1–3 hours | Formation of hydrochloride salt |
| Crystallization and washing | -5 to 0 | Atmospheric | None | Acetonitrile | Until precipitation | Purification of hydrochloride salt |
Research Findings and Analysis
- The two-step hydrogenation process is crucial for achieving high selectivity towards the trans isomer of 2-(4-aminocyclohexyl)acetic acid, which directly influences the yield and purity of the hydrochloride salt.
- Operating at controlled temperatures and pressures allows for optimization of conversion rates and minimizes side reactions.
- The use of protic solvents such as ethanol facilitates hydrogenation and subsequent salt formation.
- The crystallization step using acetonitrile at low temperatures (-5 to 0°C) effectively isolates the hydrochloride salt with high purity.
- Alternative catalytic systems such as Raney nickel have been explored but Pd/C remains preferred for selectivity and efficiency.
Chemical Reactions Analysis
2-(trans-4-Aminocyclohexyl)acetonitrile Hydrochloride undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where the amino group or other functional groups are replaced by different substituents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution reactions.
Major Products: The major products formed depend on the type of reaction and conditions used.
Scientific Research Applications
2-(trans-4-Aminocyclohexyl)acetonitrile Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(trans-4-Aminocyclohexyl)acetonitrile Hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, potentially affecting cellular processes such as
Biological Activity
Overview
2-(trans-4-Aminocyclohexyl)acetonitrile Hydrochloride (CAS No. 1313279-48-9) is a chemical compound with the molecular formula C8H15ClN2. It is primarily recognized for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The compound is a white crystalline powder, soluble in water and various organic solvents. The synthesis involves several steps:
- Cyclohexanone Reaction : Cyclohexanone reacts with hydrogen cyanide to produce cyclohexylpropanenitrile.
- Amination : This intermediate is then reacted with ammonia to form 2-(trans-4-Aminocyclohexyl)acetonitrile.
- Hydrochloride Formation : The final step involves treating the amine with hydrochloric acid to yield the hydrochloride salt.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, influencing cellular processes such as proliferation and apoptosis.
Molecular Targets
- Enzymes : Potential inhibition or modulation of specific enzymes involved in metabolic pathways.
- Receptors : Interaction with neurotransmitter receptors, potentially affecting neural signaling.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation, particularly in breast cancer cell lines (e.g., MDA-MB-231). The compound demonstrated a significant reduction in cell viability at micromolar concentrations .
- Antiviral Properties : Some studies have explored its potential antiviral effects, indicating that it may reduce viral load in infected cells, although specific mechanisms remain to be fully elucidated .
- Neuroprotective Effects : There is emerging evidence that this compound could have neuroprotective properties, possibly through modulation of neurotransmitter systems.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of MDA-MB-231 cell proliferation | |
| Antiviral | Reduction in viral load in infected cells | |
| Neuroprotective | Modulation of neurotransmitter activity |
Case Study: Antitumor Activity
In a study evaluating the antitumor effects of various compounds, this compound was found to significantly inhibit the growth of MDA-MB-231 cells with an IC50 value of approximately 0.126 μM. This suggests a potent selective action against cancerous cells compared to non-cancerous cells .
Safety and Toxicology
Safety profiles are crucial for any therapeutic application. Preliminary toxicity studies indicate that this compound has a favorable safety margin at therapeutic doses. Further toxicity assessments are necessary to establish comprehensive safety data for clinical applications.
Comparison with Similar Compounds
Nitrile vs. Carboxylic Acid Functional Groups
- Reactivity: The nitrile group in this compound enables nucleophilic substitution reactions, making it valuable for synthesizing heterocycles (e.g., tetrazoles) . In contrast, the carboxylic acid group in trans-2-(4-Aminocyclohexyl)acetic acid Hydrochloride (CAS 76325-96-7) facilitates conjugation with amines or alcohols, often used in peptide-like drug candidates .
- Solubility : The nitrile derivative exhibits lower aqueous solubility compared to carboxylic acid analogues, requiring organic solvents like DMSO for dissolution .
Ester Derivatives
Ethyl 2-(trans-4-aminocyclohexyl)acetate Hydrochloride (CAS 76308-26-4) serves as a prodrug precursor due to its ester moiety, which undergoes enzymatic hydrolysis in vivo to release active metabolites . Its higher molecular weight (219.71 g/mol) and lipophilicity enhance membrane permeability compared to the nitrile or acid forms.
Q & A
Q. What statistical approaches minimize experimental runs while maximizing data robustness?
- Methodological Answer:
- Fractional Factorial Design : Test multiple variables (e.g., pH, temp, stoichiometry) with reduced runs by aliasing higher-order interactions.
- Response Surface Methodology (RSM) : Model non-linear relationships and identify optimal conditions via contour plots.
- Case Study : A 2^3 factorial design reduced optimization experiments for a similar nitrile compound from 81 to 15 runs without sacrificing accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
